N-[1-(3,4-dimethoxyphenyl)ethyl]-3-fluorobenzamide
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Overview
Description
N-[1-(3,4-dimethoxyphenyl)ethyl]-3-fluorobenzamide: is an organic compound that features a benzamide core substituted with a 3-fluorobenzoyl group and a 3,4-dimethoxyphenylethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[1-(3,4-dimethoxyphenyl)ethyl]-3-fluorobenzamide typically involves the reaction of 3,4-dimethoxyphenylethylamine with 3-fluorobenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane at low temperatures to control the reaction rate and improve yield.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve the use of industrial reactors and more efficient purification methods, such as recrystallization or chromatography, to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.
Reduction: Reduction reactions can target the carbonyl group of the benzamide, potentially converting it to an amine.
Substitution: The fluorine atom on the benzoyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
Chemistry: N-[1-(3,4-dimethoxyphenyl)ethyl]-3-fluorobenzamide is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various modifications, making it a valuable building block in organic synthesis.
Biology and Medicine: In medicinal chemistry, this compound is investigated for its potential as a pharmacophore in drug design. Its structure suggests it could interact with biological targets, making it a candidate for developing new therapeutic agents.
Industry: The compound’s stability and reactivity make it suitable for use in the development of new materials, such as polymers and coatings, where specific functional groups are required.
Mechanism of Action
The mechanism by which N-[1-(3,4-dimethoxyphenyl)ethyl]-3-fluorobenzamide exerts its effects is primarily through its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The presence of the fluorine atom can enhance binding affinity and selectivity, making it a potent modulator of biological pathways.
Comparison with Similar Compounds
3,4-Dimethoxyphenethylamine: Shares the 3,4-dimethoxyphenyl group but lacks the benzamide and fluorine substituents.
3,4-Dimethoxybenzamide: Similar benzamide structure but without the ethyl and fluorine groups.
N-(3,4-Dimethoxyphenyl)ethylamides: Similar amide structure but with different substituents on the benzene ring.
Uniqueness: N-[1-(3,4-dimethoxyphenyl)ethyl]-3-fluorobenzamide is unique due to the combination of the 3,4-dimethoxyphenyl group, the ethyl linker, and the 3-fluorobenzoyl group. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications.
Properties
IUPAC Name |
N-[1-(3,4-dimethoxyphenyl)ethyl]-3-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FNO3/c1-11(12-7-8-15(21-2)16(10-12)22-3)19-17(20)13-5-4-6-14(18)9-13/h4-11H,1-3H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCQROOQNHRIESK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(C=C1)OC)OC)NC(=O)C2=CC(=CC=C2)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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